2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a complex organic compound with significant potential in various scientific fields. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules. The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions .
Chemical Reactions Analysis
2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in biological research, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate enzyme activity and cellular signaling .
Comparison with Similar Compounds
2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde: This compound shares the trifluoromethyl group but differs in its overall structure and applications.
3-Chloro-5-(trifluoromethyl)pyridine-2-ethanamine: Another compound with a trifluoromethyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-24-15(26)7-6-14(23-24)17(27)25-9-3-4-12(10-25)11-28-16-13(18(19,20)21)5-2-8-22-16/h2,5-8,12H,3-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIULHSJOHOYSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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